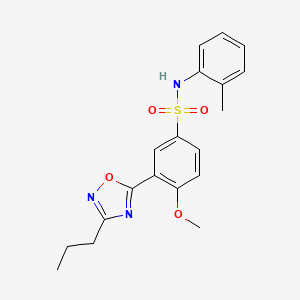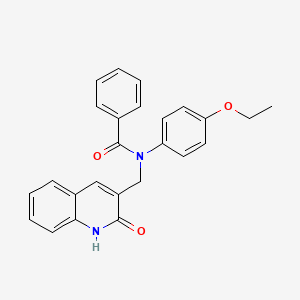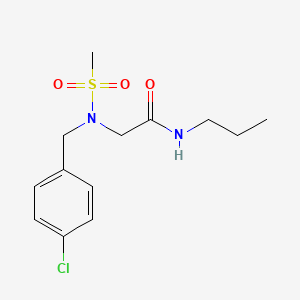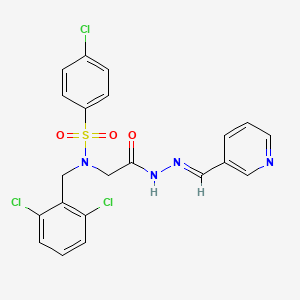
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'POPOP' and is used as a fluorescent dye in various biochemical and physiological experiments. The purpose of
Wirkmechanismus
POPOP acts as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of POPOP are dependent on the polarity of the solvent, pH, and temperature. POPOP is a non-specific dye and can bind to a variety of molecules, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
POPOP has no known biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes. However, the use of POPOP in experiments can alter the behavior of cells and tissues due to the presence of the dye.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using POPOP in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of molecules and can label specific cells and tissues. POPOP is also easy to use and can be incorporated into a variety of experimental protocols. However, the main limitation of using POPOP is its non-specific binding to molecules, which can lead to false-positive results. In addition, the fluorescence of POPOP can be affected by environmental factors, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of POPOP in scientific research. One potential application is the development of new fluorescent dyes with improved specificity and sensitivity. Another direction is the use of POPOP in live-cell imaging and in vivo experiments. The development of new techniques for the synthesis of POPOP and other fluorescent dyes is also an area of future research. Finally, the use of POPOP in drug discovery and development is an emerging area of research.
Synthesemethoden
POPOP can be synthesized through a two-step process. The first step involves the synthesis of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting propylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. In the second step, 4-methoxy-N-(o-tolyl)benzenesulfonamide is reacted with the carbonyl chloride to form POPOP.
Wissenschaftliche Forschungsanwendungen
POPOP has been extensively used in scientific research as a fluorescent dye. This compound is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to label cells and tissues. POPOP is also used in DNA sequencing and gel electrophoresis to visualize DNA fragments. In addition, POPOP has been used to study the binding of ligands to proteins and to monitor enzyme activity.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-7-18-20-19(26-21-18)15-12-14(10-11-17(15)25-3)27(23,24)22-16-9-6-5-8-13(16)2/h5-6,8-12,22H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYZOJANAYNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)

